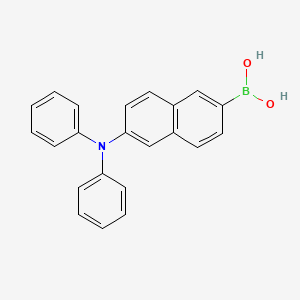
(6-(Diphenylamino)naphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Diphenylamino)naphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a naphthalene ring substituted with a diphenylamino group. This compound is of interest in organic synthesis and materials science due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Diphenylamino)naphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-(Diphenylamino)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Aplicaciones Científicas De Investigación
(6-(Diphenylamino)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (6-(Diphenylamino)naphthalen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the diphenylamino group can participate in electronic interactions, enhancing the compound’s utility in materials science .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
Naphthylboronic acid: A boronic acid with a naphthalene ring but without the diphenylamino substitution.
Diphenylboronic acid: A boronic acid with two phenyl groups but lacking the naphthalene ring.
Uniqueness
(6-(Diphenylamino)naphthalen-2-yl)boronic acid is unique due to the combination of the diphenylamino group and the naphthalene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Propiedades
Número CAS |
503299-18-1 |
|---|---|
Fórmula molecular |
C22H18BNO2 |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
[6-(N-phenylanilino)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)19-13-11-18-16-22(14-12-17(18)15-19)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25-26H |
Clave InChI |
UWAZNSFCLKBMAE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)

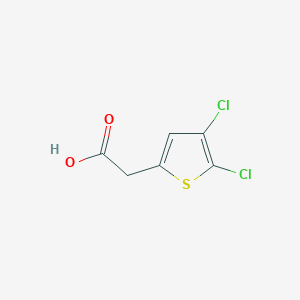
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
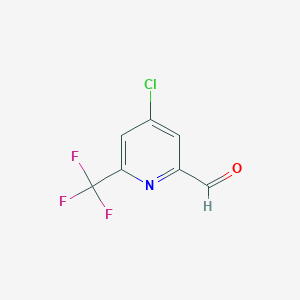
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)

![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
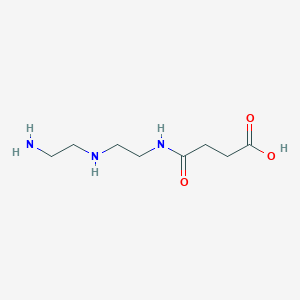
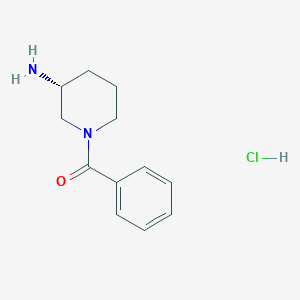

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
